molecular formula C12H27N B127454 N,N-Dimethyldecylamine CAS No. 1120-24-7

N,N-Dimethyldecylamine

Cat. No.: B127454
CAS No.: 1120-24-7
M. Wt: 185.35 g/mol
InChI Key: YWWNNLPSZSEZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyldecylamine: is a tertiary amine with the chemical formula C12H27N 1-(Dimethylamino)decane . This compound is characterized by a decyl chain attached to a nitrogen atom, which is further bonded to two methyl groups. It is commonly used in various chemical processes and industrial applications due to its unique properties.

Scientific Research Applications

N,N-Dimethyldecylamine has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

N,N-Dimethyldecylamine (DMDA) is a tertiary amine . It has been found to interact with several targets, including Pancreatic lipase-related protein 2 , Ferrichrome-iron receptor , Dihydroorotate dehydrogenase (quinone), mitochondrial , and Autolysin . These targets play crucial roles in various biological processes, such as lipid digestion, iron transport, pyrimidine biosynthesis, and cell wall turnover .

Mode of Action

It is known that dmda can interact with its targets and cause changes in their function . For example, DMDA can inhibit the activity of certain enzymes, leading to alterations in the metabolic pathways they are involved in .

Biochemical Pathways

DMDA affects several biochemical pathways due to its interactions with different targets. For instance, it can influence lipid digestion by interacting with Pancreatic lipase-related protein 2 . It can also affect pyrimidine biosynthesis by interacting with Dihydroorotate dehydrogenase .

Pharmacokinetics

The pharmacokinetics of DMDA involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that DMDA can be metabolized by monoamine oxidase A (MAO-A), CYP2D6, and to a lesser extent, CYP2C19 .

Result of Action

The result of DMDA’s action at the molecular and cellular level depends on its interactions with its targets and the subsequent changes in biochemical pathways. For example, by inhibiting Pancreatic lipase-related protein 2, DMDA could potentially affect lipid digestion .

Safety and Hazards

N,N-Dimethyldecylamine is toxic and may cause severe injury or death if inhaled, ingested, or contacted with skin . It is also combustible . It may cause severe skin burns, eye damage, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyldecylamine plays a significant role in biochemical reactions, particularly in the formation of quaternary ammonium compounds. It interacts with enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and these enzymes can lead to the formation of metabolites that are crucial for various biochemical processes . Additionally, this compound can act as a substrate for certain enzymes, facilitating biochemical reactions that are essential for cellular function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing biochemical reactions . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important to consider when using this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function by modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels . These findings highlight the importance of carefully controlling the dosage of this compound in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and energy production. It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of various substrates . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound can influence the activity of cofactors that are essential for metabolic reactions, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that facilitate its movement across cell membranes . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of this compound within specific subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyldecylamine can be synthesized through several methods. One common method involves the reaction of N,N-dimethyldodecylamine with t-butyl hydroperoxide , vanadium oxyacetylacetonate , and t-butyl alcohol . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the quaternization of tertiary amines. This process involves the reaction of a tertiary amine with an alkyl halide, such as methyl chloride , under mild temperatures (60-100°C) to form the quaternary ammonium compound . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyldecylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form .

    Substitution: It participates in substitution reactions, particularly reactions with alkyl halides.

    Reduction: It can be reduced under specific conditions to form secondary amines.

Common Reagents and Conditions:

    Oxidation: Common reagents include and .

    Substitution: Alkyl halides such as and are commonly used.

    Reduction: Reducing agents like can be employed.

Major Products:

    Amine oxides: from oxidation reactions.

    Quaternary ammonium compounds: from substitution reactions.

    Secondary amines: from reduction reactions.

Comparison with Similar Compounds

N,N-Dimethyldecylamine can be compared with other similar compounds, such as:

  • N,N-Dimethyloctylamine
  • N,N-Dimethyldodecylamine
  • N,N-Dimethyltetradecylamine
  • N,N-Dimethylhexadecylamine

Uniqueness: this compound is unique due to its specific chain length and the presence of two methyl groups attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

IUPAC Name

N,N-dimethyldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWNNLPSZSEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049566
Record name Decyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1120-24-7
Record name Dimethyldecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-N-decylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyldecylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Decanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYL-N-DECYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34L85I6946
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyldecylamine
Reactant of Route 2
N,N-Dimethyldecylamine
Reactant of Route 3
N,N-Dimethyldecylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyldecylamine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyldecylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyldecylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.